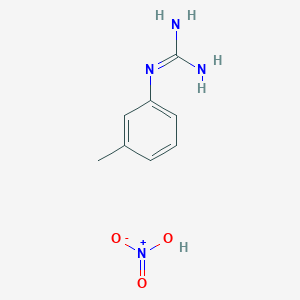![molecular formula C16H18N4 B1392559 {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine CAS No. 1243057-55-7](/img/structure/B1392559.png)
{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine
Overview
Description
“{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole . The compound also contains a phenyl group and an ethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of carboxylic acid moieties with substituted amines . For example, 2,4,4-trimethoxybutan-1-amine can be used under reflux conditions, followed by acid-mediated cyclization, to form an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of “{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine” is likely to be complex due to the presence of multiple functional groups. The pyrrole ring is a five-membered aromatic heterocycle, which is also present in imidazole . The compound also contains a phenyl group and an ethyl group .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions. For example, aminopyrazole derivatives like 5-Amino-3-methyl-1-phenylpyrazole can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex products .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Bioactivities of Pyrazole Derivatives : Pyrazole derivatives, including those similar in structure to {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine, have been synthesized and characterized for their bioactive properties. This includes the study of their antitumor, antifungal, and antibacterial potentials (Titi et al., 2020).
Chemical Transformations
- Transformations in Pyrazole Compounds : Research on transformations of similar pyrazole compounds has been conducted, focusing on their reactions with different chemical agents to produce various derivatives (Stanovnik et al., 2005).
Catalytic Applications
- Use in Catalysis for Polymerization : Pyrazolyl compounds, including those structurally related to {[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research highlights their efficiency in forming polymers under various conditions (Matiwane et al., 2020).
Biological Activity
Cytotoxicity and Anticancer Agents : Pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential use as anticancer agents (Alam et al., 2018).
Colorimetric Chemosensors : These compounds have been used in the development of colorimetric chemosensors for the recognition of metal ions, showcasing their utility in chemical sensing applications (Aysha et al., 2021).
Research in Molecular Structure : Studies have been conducted on the molecular structure of pyrazole derivatives to understand their reactivity and potential applications in various fields (Szlachcic et al., 2020).
Future Directions
The future directions for research on “{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine” could include further exploration of its synthesis, chemical reactions, and biological activities. Given the diverse biological activities of compounds containing a pyrrole ring , there may be potential for the development of new drugs based on this compound.
properties
IUPAC Name |
(3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2,12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXBTDIIUZLXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CN)N2C=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



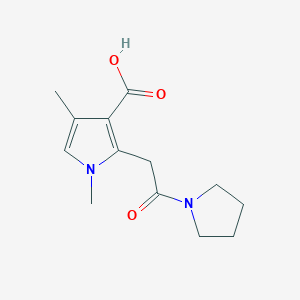
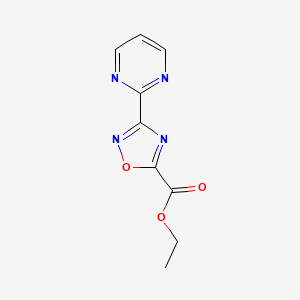
![8',9'-Dimethyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392481.png)
![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)
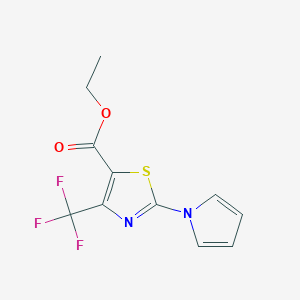
![1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392485.png)
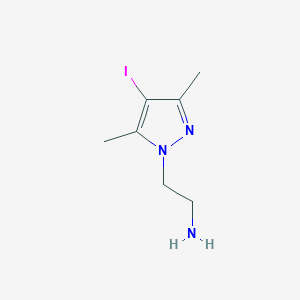
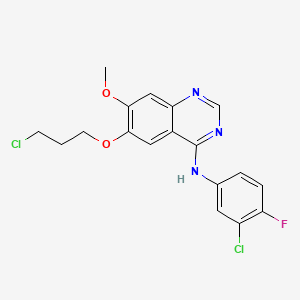
![(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one](/img/structure/B1392488.png)
![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
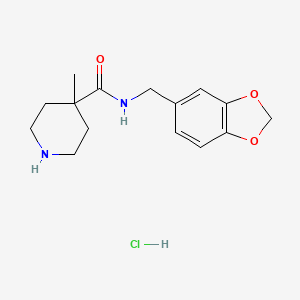
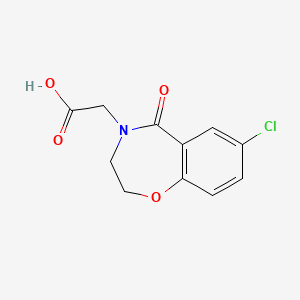
![[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392497.png)
